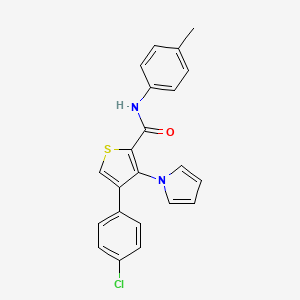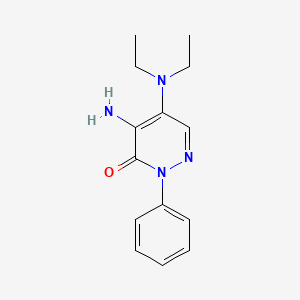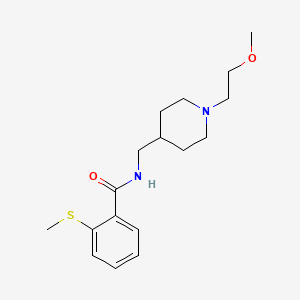
4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(p-tolyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(p-tolyl)thiophene-2-carboxamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as CP-47,497 or simply CP-47. CP-47 is a synthetic cannabinoid that has been found to have a high affinity for the cannabinoid receptors in the brain.
Scientific Research Applications
Thiophene-Based Compounds in Electric Conductors
Thiophene derivatives are crucial in the development of heterocycle-based electric conductors. Research in this area focuses on controlling the redox potentials of thiophene-based conductors and searching for polythiophene models, aiming to design tailored heterocyclic structures that meet specific operational requirements. These studies clarify many aspects of thiophene behavior and provide valuable insights for future material science applications (Pagani, 1994).
Environmental Impact of Chlorophenyl Compounds
Chlorophenyl compounds, such as those related to "4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(p-tolyl)thiophene-2-carboxamide", have been studied for their environmental impact. For instance, chlorophenols, a group of chemicals including mono- to pentachlorinated congeners, have been identified as major precursors of dioxins in chemical and thermal processes, including waste incineration. Studies focus on understanding their formation, environmental behavior, and potential risks, aiming to improve waste management and reduce environmental pollution (Peng et al., 2016).
Potential CNS Acting Drugs
Compounds containing functional groups similar to those in "4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(p-tolyl)thiophene-2-carboxamide" have been investigated for their potential as central nervous system (CNS) acting drugs. Research in this area has identified various functional chemical groups that could serve as lead molecules for synthesizing compounds with CNS activity. This includes heterocycles with nitrogen, sulfur, and oxygen, which form a significant class of organic compounds with potential effects ranging from depression to euphoria and convulsion (Saganuwan, 2017).
properties
IUPAC Name |
4-(4-chlorophenyl)-N-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS/c1-15-4-10-18(11-5-15)24-22(26)21-20(25-12-2-3-13-25)19(14-27-21)16-6-8-17(23)9-7-16/h2-14H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJUJAVKVJSGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluoro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2983875.png)
![Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate](/img/structure/B2983878.png)


![4-(2-Oxopiperidin-3-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2983881.png)



![4-[2-(Methylsulfanyl)pyridine-3-carbonyl]thiomorpholine](/img/structure/B2983890.png)
![4-Amino-5,6,7,8,9-pentahydrocyclohepta[1,2-d]pyrimidino[4,5-b]thiophene-2-thio l](/img/structure/B2983892.png)
![Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2983893.png)
